8-Fluoro-3-iodo-5-nitroquinoline
Overview
Description
“8-Fluoro-3-iodo-5-nitroquinoline” is a chemical compound with the CAS Number: 1334148-68-3 . It has a molecular weight of 318.05 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H4FIN2O2/c10-7-1-2-8 (13 (14)15)6-3-5 (11)4-12-9 (6)7/h1-4H
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 407.1±40.0 °C . It has a predicted density of 2.053±0.06 g/cm3 and a predicted pKa of -2.33±0.40 .
Scientific Research Applications
Antimicrobial Properties
One significant application of quinoline derivatives is in the realm of antimicrobial activity. For instance, the synthesis and evaluation of new 8-nitrofluoroquinolone models have shown interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives with more lipophilic groups have demonstrated enhanced activity against gram-positive strains, such as S. aureus, with minimum inhibitory concentration (MIC) values ranging approximately from 2-5 μg/mL (Al-Hiari et al., 2007). This indicates the potential of 8-Fluoro-3-iodo-5-nitroquinoline derivatives for developing new antibacterial agents.
Anticancer Activity
Another promising application is in anticancer research. Studies have compared the cytotoxicity of clioquinol and its analogues, including nitroxoline, against human cancer cell lines. Nitroxoline was identified as significantly toxic, with an IC50 much lower than other congeners, suggesting its potency as an anticancer agent. Its activity was further enhanced by copper, indicating its potential for therapeutic development (Jiang et al., 2011).
Corrosion Inhibition
Quinoline derivatives, including 8-aminoquinoline and 8-nitroquinoline, have been investigated for their effect on corrosion protection of AA5052 aluminium alloy in saline solutions. These compounds acted as anodic inhibitors, retarding the electrochemical processes and forming a protective film on the alloy surface. This suggests their utility as effective corrosion inhibitors for aluminium alloys (Wang et al., 2015).
Mechanism of Action
Target of Action
It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They are often inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Given the broad spectrum of activities exhibited by similar fluorinated quinolines, it can be inferred that multiple pathways might be affected .
Result of Action
Similar fluorinated quinolines have been shown to exhibit remarkable biological activity .
Action Environment
The stability and reactivity of similar fluorinated quinolines have been studied .
Properties
IUPAC Name |
8-fluoro-3-iodo-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIMKBNDMNRRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-68-3 | |
Record name | 8-fluoro-3-iodo-5-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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